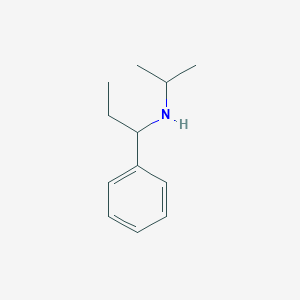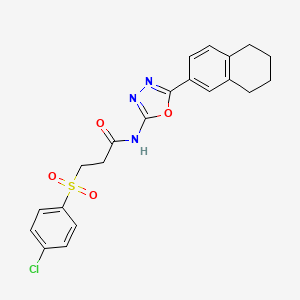
Isopropyl-(1-phényl-propyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl-(1-phenyl-propyl)-amine is an organic compound that belongs to the class of phenylpropanes This compound is characterized by the presence of an isopropyl group attached to a phenyl-propyl-amine structure
Applications De Recherche Scientifique
Isopropyl-(1-phenyl-propyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in industrial processes.
Mécanisme D'action
Target of Action
The primary target of Isopropyl-(1-phenyl-propyl)-amine is the Capsid scaffolding protein . This protein plays a crucial role in the life cycle of the Human Herpesvirus 5 (HHV-5), where it acts as a scaffold protein by binding the major capsid protein VP5 in the cytoplasm .
Mode of Action
Isopropyl-(1-phenyl-propyl)-amine interacts with the Capsid scaffolding protein, inducing the nuclear localization of both proteins . This interaction leads to multimerization in the nucleus, which is a key step in the assembly of the viral capsid .
Biochemical Pathways
Given its interaction with the capsid scaffolding protein, it is likely that it impacts the life cycle of hhv-5 .
Result of Action
Given its interaction with the capsid scaffolding protein, it is likely that it impacts the assembly of the viral capsid, potentially inhibiting the replication of hhv-5 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-(1-phenyl-propyl)-amine typically involves the reaction of isopropylamine with 1-phenyl-1-propanone under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of Isopropyl-(1-phenyl-propyl)-amine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl-(1-phenyl-propyl)-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of phenylpropanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpropanolamine: Shares a similar phenylpropane structure but differs in the functional groups attached.
Amphetamine: Contains a phenylpropane backbone with different substituents, leading to distinct pharmacological properties.
Ephedrine: Another phenylpropane derivative with different functional groups and biological effects.
Uniqueness
Isopropyl-(1-phenyl-propyl)-amine is unique due to its specific isopropyl and phenyl-propyl-amine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
1-phenyl-N-propan-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-12(13-10(2)3)11-8-6-5-7-9-11/h5-10,12-13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRHNVZMIFRCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{8-nitro-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}phenyl)acetamide](/img/structure/B2518690.png)
![methyl 4-{[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]carbamoyl}benzoate](/img/structure/B2518691.png)
![3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2518695.png)

![2,4,5-trimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2518698.png)

![1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2518702.png)
![(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)




